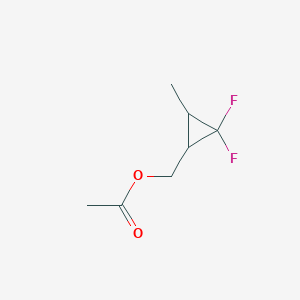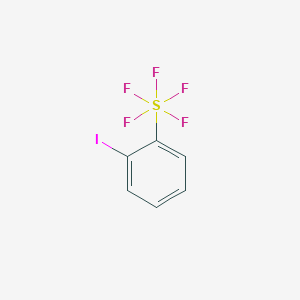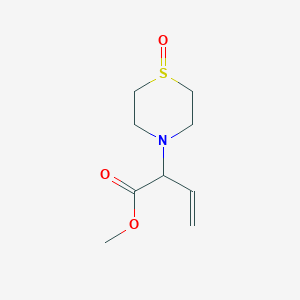
Methyl 2-(1-oxidothiomorpholino)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is an organic compound that features a thiomorpholine ring with an oxidized sulfur atom and a but-3-enoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxidothiomorpholino)but-3-enoate typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is oxidized using an oxidizing agent such as hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the oxidized thiomorpholine with but-3-enoic acid or its derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-oxidothiomorpholino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives with reduced sulfur oxidation state.
Substitution: Various substituted thiomorpholine and ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(1-oxidothiomorpholino)but-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-oxidothiomorpholino)but-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The oxidized sulfur atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar ester group but different substituents.
Methyl 2-oxobut-3-enoate: Similar ester group but lacks the thiomorpholine ring.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Similar ester group but different substituents.
Uniqueness
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is unique due to the presence of the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NO3S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
methyl 2-(1-oxo-1,4-thiazinan-4-yl)but-3-enoate |
InChI |
InChI=1S/C9H15NO3S/c1-3-8(9(11)13-2)10-4-6-14(12)7-5-10/h3,8H,1,4-7H2,2H3 |
Clave InChI |
IPFPUBSKHHCIBI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C=C)N1CCS(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



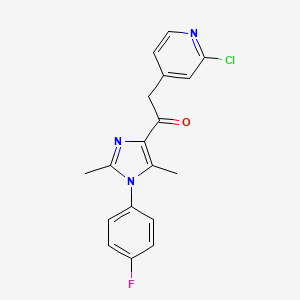

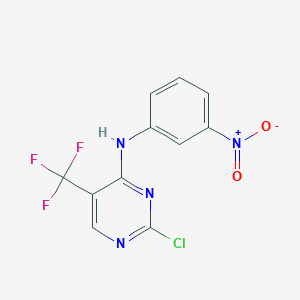
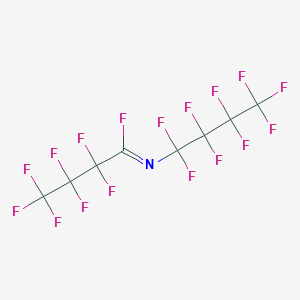
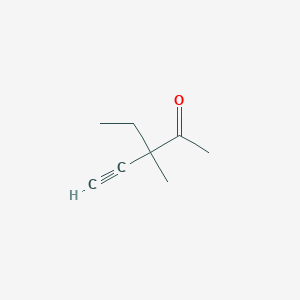
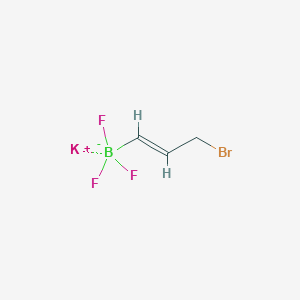
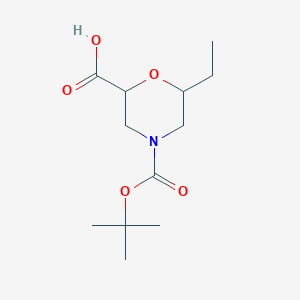
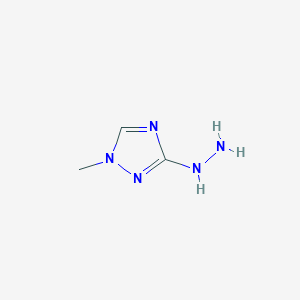

![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)

